molecular formula C24H52N4O B8054664 N-dodecyl-12-hydrazinyldodecanehydrazide

N-dodecyl-12-hydrazinyldodecanehydrazide

Cat. No.: B8054664
M. Wt: 412.7 g/mol
InChI Key: VPQKXFGZGQYJSK-UHFFFAOYSA-N
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Description

N-Dodecyl-12-hydrazinyldodecanehydrazide is a hydrazide derivative featuring a 12-carbon alkyl chain (dodecane) substituted with a dodecyl group (C₁₂H₂₅) and a hydrazine (-NH-NH₂) moiety. Hydrazides are characterized by their reactivity with carbonyl groups, making them valuable in polymer crosslinking, pharmaceutical synthesis, and metal chelation .

Properties

IUPAC Name

N-dodecyl-12-hydrazinyldodecanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N4O/c1-2-3-4-5-6-7-11-14-17-20-23-28(26)24(29)21-18-15-12-9-8-10-13-16-19-22-27-25/h27H,2-23,25-26H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQKXFGZGQYJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(C(=O)CCCCCCCCCCCNN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Dodecanedioic Acid Dihydrazide (CAS 4080-98-2)
  • Structure : A 12-carbon diacid with hydrazide groups at both termini (HOOC-(CH₂)₁₀-CONH-NH₂) .
  • Applications : Used as a crosslinking agent in polyurethane foams and epoxy resins due to its bifunctional reactivity .
  • Regulatory Status : Subject to EPA reporting requirements under §721.10056 for significant new uses in industrial and consumer applications .
1,2-Diphenylhydrazine (Hydrazobenzene)
  • Structure : Two phenyl groups linked via a hydrazine bridge (C₆H₅-NH-NH-C₆H₅) .
  • Toxicity: Classified as a probable human carcinogen (ATSDR, 2020), with studies highlighting hepatic and renal toxicity in animal models .
  • Applications : Primarily a precursor in dye and pharmaceutical synthesis, though restricted due to toxicity concerns .
Benzalkonium Chloride (BAC12)
  • Structure : A quaternary ammonium compound with a dodecyl chain (C₁₂H₂₅) and benzyl group, lacking hydrazine functionality .
  • Applications : Widely used as a surfactant and antimicrobial agent in disinfectants .
Phenylhydrazine Hydrochloride
  • Structure : Phenyl group bonded to a hydrazine moiety (C₆H₅-NH-NH₂·HCl) .
  • Reactivity : Forms colored complexes with carbonyl compounds, utilized in analytical chemistry for ketone/aldehyde detection .

Physicochemical and Functional Properties

Compound Molecular Formula Key Functional Groups Key Applications Toxicity Profile
N-Dodecyl-12-hydrazinyldodecanehydrazide* C₂₄H₅₀N₄O Hydrazine, alkyl chain Polymer crosslinking, chelation Limited data; inferred from analogs
Dodecanedioic acid dihydrazide C₁₂H₂₆N₄O₂ Dual hydrazide termini Polyurethane/epoxy resins Low acute toxicity (LD₅₀ > 2000 mg/kg, oral rat)
1,2-Diphenylhydrazine C₁₂H₁₂N₂ Hydrazine bridge Dye/pharma intermediate Carcinogenic (ATSDR, 2020)
Benzalkonium chloride (BAC12) C₂₁H₃₈ClN Quaternary ammonium Surfactant, antimicrobial Moderate dermal irritation

*Inferred properties based on structural analogs.

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